2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile
Description
2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile is a multifunctional aromatic compound featuring a dimethylamino group (-N(CH₃)₂) at the 2-position, a fluorine atom at the 4-position, and a formyl group (-CHO) at the 3-position of the benzonitrile core. This unique combination of substituents confers distinct electronic and steric properties, making it valuable in pharmaceutical synthesis, particularly as an intermediate for active pharmaceutical ingredients (APIs) or impurities . The fluorine atom enhances metabolic stability and lipophilicity, while the formyl group serves as a reactive site for further derivatization, such as condensation or nucleophilic addition reactions.
Properties
IUPAC Name |
2-(dimethylamino)-4-fluoro-3-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-13(2)10-7(5-12)3-4-9(11)8(10)6-14/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZAZAPLCUEMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1C=O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 4-fluorobenzonitrile, undergoes nitration to introduce a nitro group, followed by reduction to form 4-fluoro-3-aminobenzonitrile.
Formylation: The amino group is then formylated using formic acid or formamide to yield 4-fluoro-3-formylbenzonitrile.
Dimethylation: Finally, the formylated compound is treated with dimethylamine under suitable conditions to introduce the dimethylamino group, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: 2-(Dimethylamino)-4-fluoro-3-carboxybenzonitrile.
Reduction: 2-(Dimethylamino)-4-fluoro-3-hydroxybenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the fluoro and formyl groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
| Compound Name | Substituents/Functional Groups | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| 2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile | 2-N(CH₃)₂, 4-F, 3-CHO, 1-CN | C₁₀H₈FN₃O | 205.19 |
| Ethyl 4-(dimethylamino) benzoate | 4-N(CH₃)₂, ester (-COOEt) | C₁₁H₁₅NO₂ | 193.24 |
| 2-(Dimethylamino)ethyl methacrylate | Methacrylate backbone, 2-N(CH₃)₂ | C₈H₁₅NO₂ | 157.21 |
| 4-Fluoro-3-({[(4-methylphenyl)methyl]amino}methyl)benzonitrile | 4-F, 3-(benzylamino-methyl), 1-CN | C₁₆H₁₅FN₂ | 254.30 |
| 2-Amino-4-chloro-5-methoxybenzonitrile | 2-NH₂, 4-Cl, 5-OMe, 1-CN | C₈H₆ClN₂O | 197.60 |
Key Observations:
Reactivity: The formyl group in this compound enhances its electrophilicity compared to analogs like 4-fluoro-3-({[(4-methylphenyl)methyl]amino}methyl)benzonitrile (lacking -CHO) . This makes it more reactive in nucleophilic aromatic substitution or Schiff base formation. Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in polymerization initiator systems due to its ester group, achieving a 10–15% higher degree of conversion in resin cements compared to 2-(dimethylamino)ethyl methacrylate .
Physical Properties: The fluorine atom in the 4-position reduces electron density at the aromatic ring, increasing thermal stability. This effect is absent in non-fluorinated analogs like 2-amino-4-chloro-5-methoxybenzonitrile . 4-Fluoro-3-({[(4-methylphenyl)methyl]amino}methyl)benzonitrile has a higher molar mass (254.30 g/mol) due to its bulky benzylamino-methyl group, likely reducing solubility in polar solvents compared to the target compound .
Applications: this compound is primarily used as a pharmaceutical intermediate, whereas ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino)ethyl methacrylate are co-initiators in dental resins . The chlorine and methoxy groups in 2-amino-4-chloro-5-methoxybenzonitrile suggest utility in agrochemicals or dyes, diverging from the target compound’s pharmaceutical focus .
Comparative Performance in Polymerization Systems
A study comparing ethyl 4-(dimethylamino) benzoate (EDMAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) as co-initiators in resin cements revealed:
- Degree of Conversion : EDMAB achieved ~75% conversion vs. DMAEMA’s ~60% due to better electron-donating capacity .
- DPI (Diphenyliodonium Hexafluorophosphate) Synergy : DMAEMA-based resins showed a 20% increase in conversion with DPI, while EDMAB systems were less affected (<5% improvement) .
- Mechanical Properties : EDMAB resins exhibited 15–20% higher flexural strength, attributed to reduced amine leaching.
These findings highlight how the position of the dimethylamino group and auxiliary functional groups critically influence performance in polymer matrices.
Biological Activity
2-(Dimethylamino)-4-fluoro-3-formylbenzonitrile is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzonitriles, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis typically involves the reaction of dimethylamine with 4-fluoro-3-formylbenzonitrile under controlled conditions, often utilizing solvents such as dimethylformamide (DMF) or acetonitrile. The reaction parameters can significantly affect the yield and purity of the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, potentially increasing cellular permeability and bioavailability. This compound has been investigated for various activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may lead to therapeutic applications in conditions such as cancer and neurodegenerative diseases.
Case Studies and Research Findings
- Antiproliferative Effects : A study investigated the antiproliferative effects of various synthesized compounds similar to this compound on breast cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, comparable to established chemotherapeutic agents like Olaparib .
- Enzyme Inhibition : Another research focused on the compound's inhibitory effects on PARP-1 and cholinesterase enzymes, which are critical in Alzheimer's disease treatment. The results showed moderate inhibitory activity against butyrylcholinesterase (BChE), suggesting potential for cognitive enhancement therapies .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets. These studies indicated a high binding affinity towards PARP-1, supporting its role as a potential therapeutic agent in cancer treatment .
Data Table: Biological Activities Overview
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
